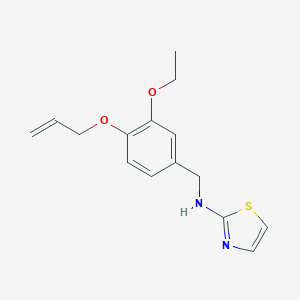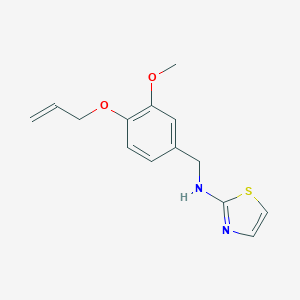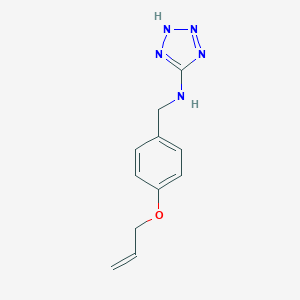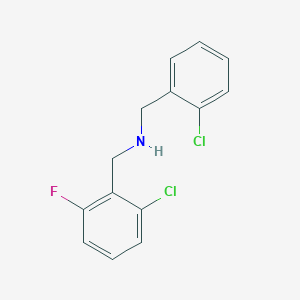![molecular formula C23H23N3O2S B283527 N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide](/img/structure/B283527.png)
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methylbenzoyl group and a phenyl group, which is further connected to a thiophene-2-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2-Methylbenzoyl Group: The piperazine intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to introduce the 2-methylbenzoyl group.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction involving the piperazine derivative and a suitable phenyl halide.
Formation of the Thiophene-2-Carboxamide Moiety: Finally, the thiophene-2-carboxamide group is attached through a coupling reaction with thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated phenyl or thiophene derivatives in the presence of a base or acid catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-5-nitrofuran-2-carboxamide
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
Uniqueness
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C23H23N3O2S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H23N3O2S/c1-17-5-2-3-6-20(17)23(28)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-22(27)21-7-4-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27) |
InChI-Schlüssel |
WRSYKIGAUQANFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283456.png)


![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)




